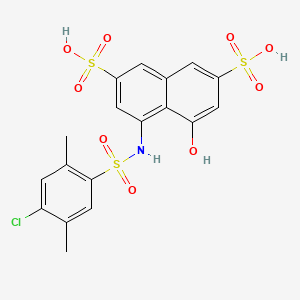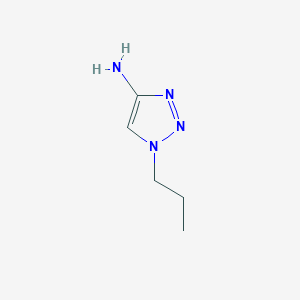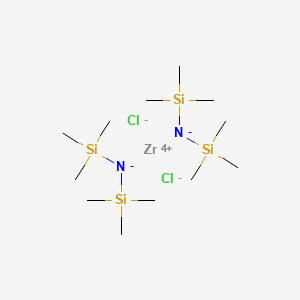
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE
描述
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE is a chemical compound with the formula ZrCl2[N(SiMe3)2]2. It is a coordination complex composed of a zirconium center bonded to two chloride ions and two bis(trimethylsilyl)amino ligands. This compound is known for its unique properties and reactivity, making it valuable in various scientific research applications, including catalysis, spectroscopy, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous zirconium chloride (ZrCl4) with an alkali metal bis(trimethylsilyl)amide, such as sodium bis(trimethylsilyl)amide (Na[N(SiMe3)2]). The reaction proceeds as follows:
ZrCl4+2Na[N(SiMe3)2]→ZrCl2[N(SiMe3)2]2+2NaCl
The by-product, sodium chloride (NaCl), precipitates as a solid and can be removed by filtration. The remaining this compound can be purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The zirconium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other ligands, enhancing its catalytic properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and various Lewis bases. The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkyl-substituted zirconium complexes, while coordination reactions with Lewis bases can form stable coordination complexes .
科学研究应用
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as polymerization, hydroamination, and CO2 fixation.
Spectroscopy: The compound’s distinct electronic properties make it useful in spectroscopic studies, providing insights into the behavior of zirconium complexes.
Materials Science: this compound is used in the synthesis of advanced materials, such as ceramics and thin films, due to its ability to form stable coordination complexes.
作用机制
The mechanism by which ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE exerts its effects involves the coordination of the bis(trimethylsilyl)amino ligands to the zirconium center. This coordination stabilizes the zirconium complex and enhances its reactivity. The molecular targets and pathways involved in its catalytic activity include the activation of substrates through coordination to the zirconium center, facilitating various organic transformations .
相似化合物的比较
Similar Compounds
Zirconium Tetrachloride (ZrCl4): A common zirconium compound used in catalysis and materials science.
Zirconocene Dichloride (Cp2ZrCl2): A metallocene complex with applications in polymerization catalysis.
Tetrakis(dimethylamido)zirconium(IV) (Zr(NMe2)4): A zirconium amide complex used in atomic layer deposition and other thin film applications.
Uniqueness
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE is unique due to its combination of bis(trimethylsilyl)amino ligands and chloride ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalysis and materials science applications, where both stability and reactivity are crucial .
属性
IUPAC Name |
bis(trimethylsilyl)azanide;zirconium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.2ClH.Zr/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWXEUAUHRSZID-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Cl-].[Cl-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2N2Si4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722546 | |
| Record name | Zirconium(4+) chloride trimethyl-N-(trimethylsilyl)silanaminide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70969-28-7 | |
| Record name | Zirconium(4+) chloride trimethyl-N-(trimethylsilyl)silanaminide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


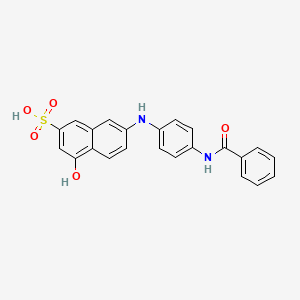
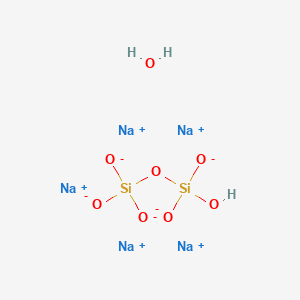
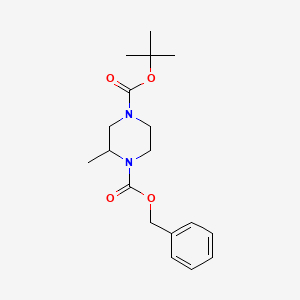

![2-Pyridinamine, 6-methyl-N-[(1S)-1-phenylethyl]-](/img/structure/B1507030.png)
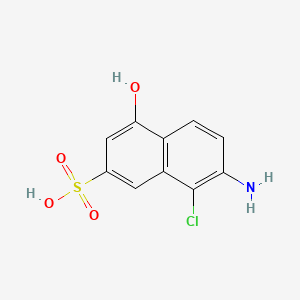
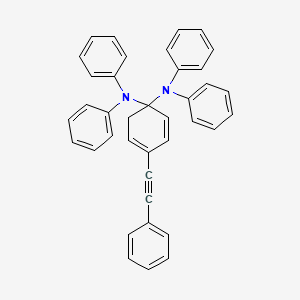
![3-Iodo-5-nitro-imidazo[1,2-A]pyridine](/img/structure/B1507037.png)
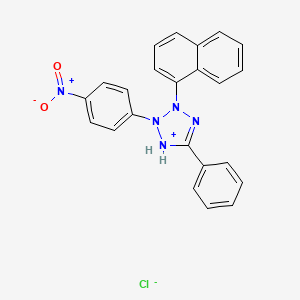
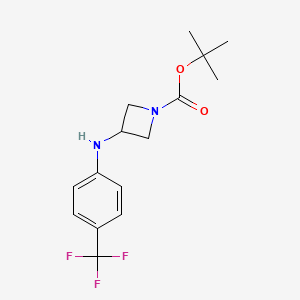
![N-[(2-Chloro-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B1507041.png)
![tridecacyclo[24.16.0.02,19.03,8.04,41.09,18.012,17.016,21.020,25.024,29.027,36.028,33.037,42]dotetraconta-1(26),2(19),3,5,7,9(18),10,12(17),13,15,20,22,24,27(36),28(33),29,31,34,37,39,41-henicosaene](/img/structure/B1507043.png)
